[5-(4-Ethylphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
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Overview
Description
[5-(4-Ethylphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Ethylphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride typically involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The final step involves the introduction of the methanamine group and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, [5-(4-Ethylphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further investigation in drug development.
Medicine: In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating certain diseases, such as infections or inflammatory conditions.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [5-(4-Ethylphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Thiadiazole derivatives: Known for their broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.
1,2,4-Triazoles: These compounds also exhibit significant antibacterial activity and are widely studied for their potential as antimicrobial agents.
Uniqueness: What sets [5-(4-Ethylphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride apart is its specific structural features, which confer unique biological activities and chemical reactivity. Its ethylphenyl group and thiazole ring contribute to its distinct properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
[5-(4-ethylphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-2-9-3-5-10(6-4-9)12-11(7-13)14-8-15-12;/h3-6,8H,2,7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOPDHMWKWQWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N=CS2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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